

Early 20th-Century Research on Sulfonmethane as a Hypnotic: A Technical Review

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Compound of Interest		
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Abstract

This technical guide provides an in-depth analysis of the early 20th-century research on **Sulfonmethane** (commonly known as Sulfonal) as a hypnotic agent. Synthesized in 1888 by Eugen Baumann and introduced into clinical practice by Alfred Kast, **Sulfonmethane** was one of the early synthetic hypnotics used to treat insomnia and other nervous conditions. This paper consolidates quantitative data from historical sources, details the experimental protocols of the era, and explores the prevailing theories regarding its mechanism of action. Particular attention is given to its therapeutic application, dosage, duration of hypnotic effect, and the significant toxicological concerns, including the phenomenon of "sulfonalism" and the dangerous side effect of haematoporphyrinuria. The information is presented to offer researchers, scientists, and drug development professionals a clear and structured understanding of the initial clinical experiences with this now-obsolete hypnotic.

Introduction

In the late 19th and early 20th centuries, the quest for effective treatments for insomnia and nervous excitement led to the development of several synthetic hypnotics. Among these, **Sulfonmethane**, a disulphone, gained prominence for its ability to induce a prolonged, seemingly natural sleep. Its introduction marked a shift away from older hypnotics like chloral hydrate and bromides. However, the initial enthusiasm for **Sulfonmethane** was tempered by the gradual recognition of its significant drawbacks, including slow onset of action, cumulative effects, and severe, sometimes fatal, toxicity. This guide revisits the foundational research on



Sulfonmethane, drawing from key pharmacological texts and clinical reports of the era to provide a comprehensive technical overview.

Quantitative Data on Hypnotic Effects and Dosage

The clinical use of **Sulfonmethane** in the early 20th century was characterized by a range of dosages intended to balance hypnotic efficacy with its known risks. The following tables summarize the quantitative data extracted from prominent pharmacological literature of the period.

Table 1: Recommended Hypnotic Dosage of Sulfonmethane

Dosage (Grams)	Dosage (Grains)	Administration Notes	Source
1.0 - 2.0	15 - 30	Administered as a powder in hot water, milk, or tea. Given several hours before bedtime due to slow absorption.	Cushny (1906)
1.0	15	Average hypnotic dose.	Sollmann (1917)
0.5 - 2.0	8 - 30	Given in hot liquid to aid dissolution.	Hare (1907)

Table 2: Onset and Duration of Hypnotic Action



Parameter	Time	Observations	Source
Onset of Action	1 - 4 hours	Slow and uncertain, dependent on dissolution and absorption.	Cushny (1906)
Duration of Sleep	Several hours	Often described as a deep and prolonged sleep.	Cushny (1906)
After-effects	Often prolonged	Drowsiness, confusion, and depression frequently observed the following day.	Sollmann (1917)

Table 3: Toxic Effects and Manifestations of "Sulfonalism"



Symptom/Sign	Description	Notes	Source
Acute Poisoning			
Vomiting, abdominal pain, confusion, ataxia, collapse	Can result from a single large dose.	Hare (1907)	
Chronic Poisoning (Sulfonalism)			
Haematoporphyrinuria	Dark red or "port- wine" colored urine, a grave prognostic sign.	Cushny (1906), Sollmann (1917)	
Nervous System	Ataxia, weakness, paralysis of limbs, mental confusion, hallucinations.	Cushny (1906)	_
Gastrointestinal	Constipation, abdominal pain, vomiting.	Sollmann (1917)	_
Skin	Rashes, erythema.	Hare (1907)	

Experimental Protocols

The experimental investigation of **Sulfonmethane** in the early 20th century relied on clinical observation and, to a lesser extent, animal studies. The methodologies, while rudimentary by modern standards, provided the foundational knowledge of the drug's properties.

Clinical Administration and Observation

The standard protocol for administering **Sulfonmethane** as a hypnotic in a clinical setting was as follows:

Preparation of the Dose: A measured dose of Sulfonmethane powder (typically 15-30 grains) was prescribed.



- Vehicle for Administration: The powder was suspended in a hot liquid, such as hot water, milk, or tea, to facilitate its dissolution, as it is sparingly soluble in cold water.
- Timing of Administration: Due to its slow absorption and onset of action, the dose was typically administered several hours before the desired bedtime.
- Observation of Effects: The primary endpoints of observation were the time to onset of sleep and the duration of sleep. These were recorded through patient self-reporting and observation by clinical staff.
- Monitoring for After-effects: Patients were observed on the day following administration for signs of drowsiness, confusion, ataxia, and other central nervous system disturbances.
- Urine Examination: In cases of prolonged use or suspected toxicity, the color of the urine
 was a critical diagnostic indicator, with a dark red coloration signaling the dangerous
 complication of haematoporphyrinuria.
 - Fig. 1: Clinical workflow for the administration and observation of **Sulfonmethane**.

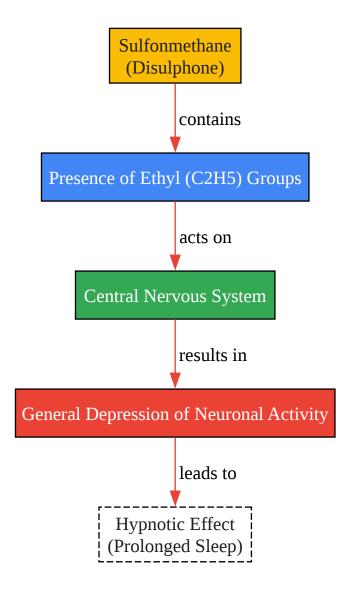
Early 20th-Century Theories on Mechanism of Action

The precise molecular mechanism of action of **Sulfonmethane** was not understood in the early 20th century. The prevailing theories were based on its chemical properties and observed physiological effects.

- General Central Nervous System Depression: The primary theory was that Sulfonmethane, like other hypnotics of the era such as alcohol and chloral hydrate, acted as a general depressant of the central nervous system. Its effects were not considered to be localized to any specific brain region but rather a widespread reduction in neuronal activity.
- Role of the Ethyl Groups: Pharmacologists like Cushny noted that the hypnotic properties of
 Sulfonmethane and related compounds (like Trional and Tetronal) were associated with the
 presence of ethyl (C2H5) groups in their molecular structure. It was hypothesized that these
 groups were responsible for the depressant effect on the central nervous system.



No Direct Action on Circulation or Respiration in Therapeutic Doses: In standard hypnotic
doses, Sulfonmethane was not believed to have a significant direct depressant effect on the
circulatory or respiratory centers, which distinguished it from some other sedatives of the
time. However, in cases of poisoning, respiratory and circulatory failure were observed.



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Fig. 2: Hypothesized mechanism of action of **Sulfonmethane** in the early 20th century.

Toxicity and "Sulfonalism"

The most significant aspect of **Sulfonmethane** research in the early 20th century was the documentation of its toxicity, particularly with chronic use.



- Cumulative Action: Due to its slow excretion, repeated administration of **Sulfonmethane** could lead to a buildup of the drug in the body, resulting in a state of chronic poisoning known as "sulfonalism." This cumulative effect was a major danger, as toxic symptoms could appear suddenly after a period of seemingly safe use.
- Haematoporphyrinuria: The most alarming and often fatal toxic effect was the development
 of haematoporphyrinuria. This condition, characterized by the excretion of dark red urine,
 was understood to be a sign of severe poisoning and was associated with a high mortality
 rate. The exact mechanism by which **Sulfonmethane** caused this was unknown at the time,
 but it was a clear and ominous clinical marker.
- Nervous System Effects: Chronic poisoning led to a range of neurological symptoms, including ataxia (incoordination), weakness that could progress to paralysis, confusion, and psychiatric disturbances.

Fig. 3: The progression from repeated administration to chronic poisoning with **Sulfonmethane**.

Conclusion

The early 20th-century research on **Sulfonmethane** provides a valuable historical perspective on the development of hypnotic drugs. While it offered a seemingly effective solution for insomnia, its unpredictable pharmacokinetics and severe toxicity ultimately led to its obsolescence. The documented experiences with **Sulfonmethane** underscored the critical importance of understanding a drug's absorption, metabolism, and excretion profiles, and highlighted the potential for severe adverse effects with long-term use of central nervous system depressants. This historical knowledge serves as a crucial reminder of the principles of safety and efficacy that guide modern drug development.

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